

"physicochemical properties of 2-Amino-6-methylphenol"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-methylphenol

Cat. No.: B101103

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Amino-6-methylphenol**

Authored by a Senior Application Scientist Introduction: The Molecular Profile of 2-Amino-6-methylphenol

2-Amino-6-methylphenol, identified by the CAS Number 17672-22-9, is an organic compound of significant interest in synthetic chemistry.^[1] Its structure is characterized by a phenolic ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group, as well as a methyl group (-CH₃).^[1] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block and intermediate in the synthesis of a wide range of molecules, including dyes and pharmaceuticals.^{[1][2]} The presence of the amino group makes the compound a weak base, while the hydroxyl group provides acidic properties and the capacity for hydrogen bonding, which influences its solubility.^[1] This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers and drug development professionals with the foundational data and procedural knowledge necessary for its effective application.

Caption: Molecular Structure of **2-Amino-6-methylphenol**.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **2-Amino-6-methylphenol** are crucial for predicting its behavior in chemical reactions, purification processes, and formulation development. These properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NO	[1][3][4]
Molecular Weight	123.15 g/mol	[1][4][5]
CAS Number	17672-22-9	[1][3][5]
Appearance	Pale yellow or dark brown solid/crystalline powder	[1][5]
Melting Point	86 °C	[5]
Boiling Point	232.9 ± 28.0 °C (Predicted)	[5]
Density	1.157 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	10.10 ± 0.10 (Predicted)	[5]
Flash Point	94.7 °C	[5]
Vapor Pressure	0.0377 mmHg at 25°C	[5]

Solubility Profile

2-Amino-6-methylphenol is described as being soluble in polar solvents.[1] The presence of the amino and hydroxyl groups allows it to participate in hydrogen bonding, which enhances its solubility in protic solvents like water.[1] Conversely, its aromatic ring and methyl group provide some nonpolar character, allowing for solubility in various organic solvents.[6] Its solubility can be influenced by the pH of the solution; at lower pH, the amino group can be protonated, potentially increasing its aqueous solubility.[6]

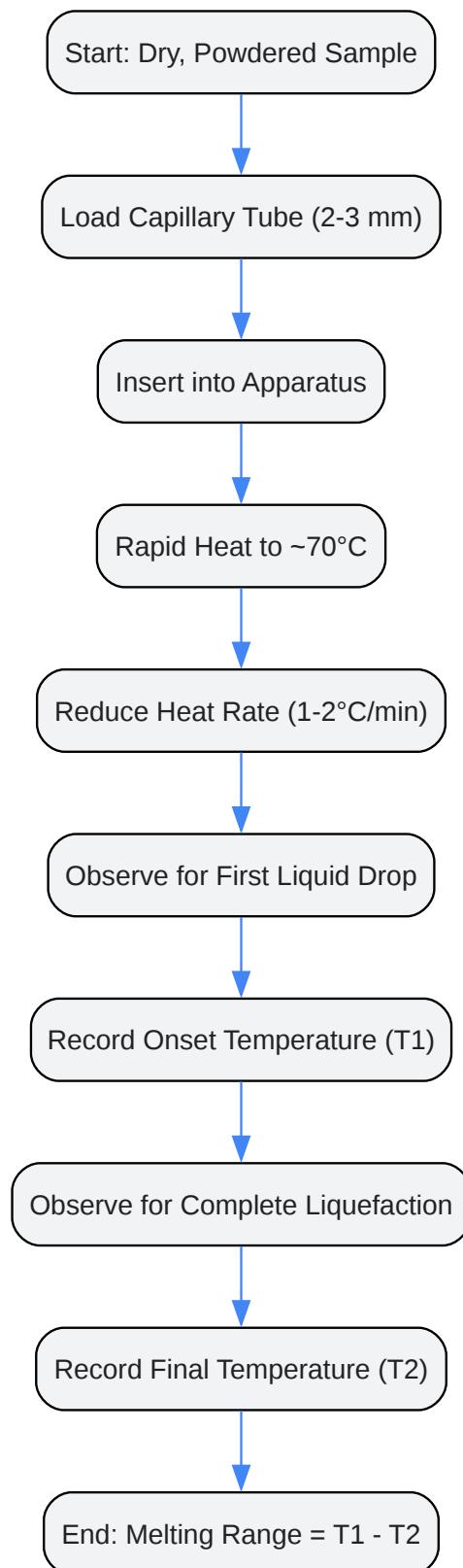
Spectroscopic and Analytical Characterization

A thorough understanding of a compound's structure and purity relies on modern analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the molecular structure. The ^1H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups. The ^{13}C NMR would show characteristic peaks for the seven carbon atoms in their unique chemical environments.
- Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups present. Key expected absorptions include O-H and N-H stretching bands (typically broad in the $3200\text{-}3600\text{ cm}^{-1}$ region), C-H stretching from the aromatic ring and methyl group (around $2850\text{-}3100\text{ cm}^{-1}$), and C=C stretching from the aromatic ring (in the $1400\text{-}1600\text{ cm}^{-1}$ region).
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern. For **2-Amino-6-methylphenol**, the molecular ion peak (M^+) would be expected at an m/z ratio corresponding to its molecular weight (approximately 123.15).[7][8]
- UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible range is determined by the π -electron system of the aromatic ring. Substituents like -OH and -NH₂ can cause shifts in the absorption maxima (λ_{max}) compared to unsubstituted benzene.[9]

Experimental Protocols: A Practical Guide

The following sections outline standardized methodologies for determining the key physicochemical properties of **2-Amino-6-methylphenol**. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.


Melting Point Determination via Capillary Method

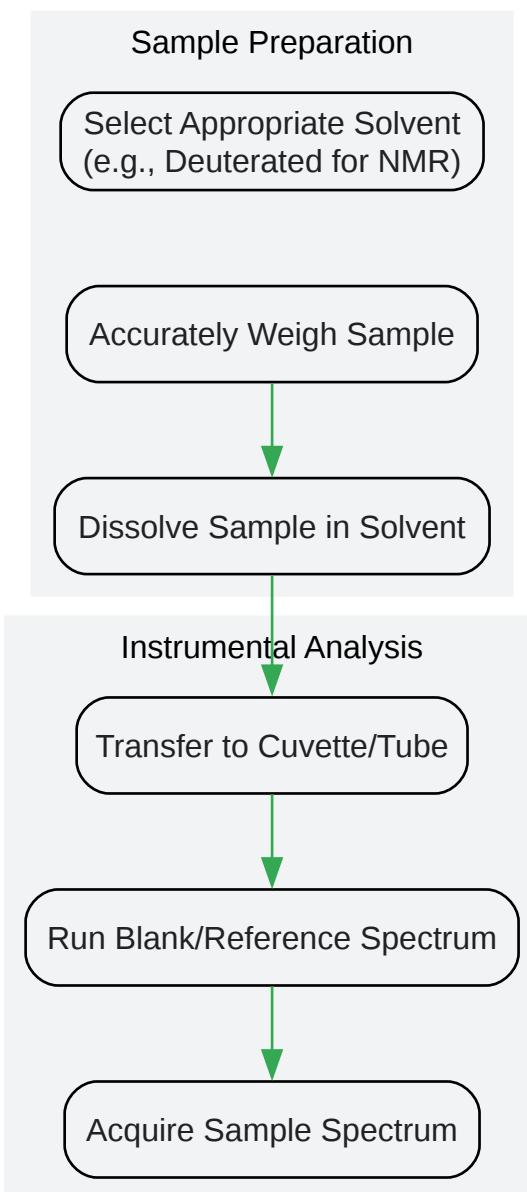
Causality: The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range. This protocol uses a calibrated digital melting point apparatus for precise and reproducible measurements.

Methodology:

- **Sample Preparation:** Ensure the **2-Amino-6-methylphenol** sample is completely dry and finely powdered.

- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating Protocol: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (86 °C).[5]
- Observation: Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this range. For a pure compound, this range should be narrow (≤ 2 °C).

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

General Protocol for Spectroscopic Sample Preparation

Causality: Proper sample preparation is paramount for acquiring high-quality, artifact-free spectroscopic data. The choice of solvent is critical; it must dissolve the analyte without interfering with the spectral regions of interest. Deuterated solvents are required for NMR to avoid large solvent signals overwhelming the analyte's spectrum.

Methodology:

- **Solvent Selection:**
 - NMR: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is soluble.
 - UV-Vis: Select a UV-transparent solvent (e.g., ethanol, methanol, water) that dissolves the compound.
 - IR (Solution): Use an IR-transparent solvent (e.g., CCl₄, CS₂). Alternatively, for solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- **Sample Weighing:** Accurately weigh a precise amount of **2-Amino-6-methylphenol** required to achieve the desired concentration for the specific technique (e.g., 5-10 mg for NMR, µg/mL range for UV-Vis).
- **Dissolution:** Dissolve the weighed sample in the chosen solvent within a clean, appropriate container (e.g., NMR tube, volumetric flask). Use sonication if necessary to ensure complete dissolution.
- **Analysis:** Transfer the prepared solution to the appropriate cuvette or cell and place it in the spectrometer for analysis.
- **Blank Correction:** For UV-Vis, run a baseline spectrum with the pure solvent and subtract it from the sample spectrum to correct for solvent absorbance.

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

Chemical Reactivity, Stability, and Handling

Reactivity

2-Amino-6-methylphenol is a versatile intermediate in organic synthesis.^[1] The amino group can undergo reactions typical of anilines, such as diazotization, while the phenolic hydroxyl

group can be alkylated or acylated. The aromatic ring is activated by both the -NH₂ and -OH groups, making it susceptible to electrophilic aromatic substitution.

Stability and Storage

The compound is stable under normal conditions.[10] However, phenols and anilines are often susceptible to oxidation, which can lead to discoloration. For long-term integrity, it should be stored in a dry, dark place at refrigerated temperatures (2-8 °C).[5]

Safety and Handling

According to safety data, **2-Amino-6-methylphenol** is classified as a warning-level hazard. It is considered an irritant and may be harmful if swallowed or inhaled.[11]

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat to prevent skin and eye contact.[10]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash off immediately with soap and plenty of water. If inhaled, move to fresh air.[10] Seek medical attention if irritation persists or if ingested.[10]

References

- 2-Amino-6-tert-butyl-4-methyl-phenol - Vapor Phase IR Spectrum. SpectraBase. [\[Link\]](#)
- 5-Amino-2-methylphenol | C7H9NO | CID 17818.
- 2-Amino-4-methylphenol - Solubility of Things. Solubility of Things. [\[Link\]](#)
- 6-Amino-2-methylphenol. ChemBK. [\[Link\]](#)
- 2-Amino-5-methylphenol | C7H9NO | CID 76082.
- Phenol, 2,4,6-tris[(dimethylamino)methyl]-. NIST WebBook. [\[Link\]](#)
- 2-Amino-4-methylphenol | C7H9NO | CID 7264.
- CAS NO. 17672-22-9 | 2-amino-6-methyl-phenol - 95%. Arctom. [\[Link\]](#)
- Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission. [\[Link\]](#)

- Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or...
- 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. Srin Chem. [Link]
- UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.
- Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]
- Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.
- The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
- 2,4-Di-tert-butyl-6-methylphenol | CAS#:616-55-7. Chemsr. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 17672-22-9: 2-Amino-6-methylphenol | CymitQuimica [cymitquimica.com]
- 2. srinchem.com [srinchem.com]
- 3. escientificsolutions.com [escientificsolutions.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["physicochemical properties of 2-Amino-6-methylphenol"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101103#physicochemical-properties-of-2-amino-6-methylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com